N-((6-Chloropyridin-3-yl)methyl)ethanamine
Overview
Description
N-((6-Chloropyridin-3-yl)methyl)ethanamine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and an ethanamine group attached to the 3rd position of the pyridine ring
Scientific Research Applications
N-((6-Chloropyridin-3-yl)methyl)ethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-((6-Chloropyridin-3-yl)methyl)ethanamine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Like many amines, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine.
Formation of Intermediate: 6-chloropyridine is reacted with formaldehyde and hydrogen cyanide to form 6-chloropyridin-3-ylmethanol.
Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 6-chloropyridin-3-ylmethanamine.
Alkylation: Finally, the 6-chloropyridin-3-ylmethanamine is alkylated with ethyl iodide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((6-Chloropyridin-3-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-((6-Chloropyridin-3-yl)methyl)ethanone.
Reduction: Reduction reactions can convert the compound into N-((6-Chloropyridin-3-yl)methyl)ethanol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: N-((6-Chloropyridin-3-yl)methyl)ethanone.
Reduction: N-((6-Chloropyridin-3-yl)methyl)ethanol.
Substitution: Products vary depending on the substituent introduced, such as N-((6-Hydroxypyridin-3-yl)methyl)ethanamine.
Comparison with Similar Compounds
Similar Compounds
- N-((6-Chloropyridin-3-yl)methyl)methylamine
- N-((6-Chloropyridin-3-yl)methyl)propylamine
- N-((6-Chloropyridin-3-yl)methyl)butylamine
Uniqueness
N-((6-Chloropyridin-3-yl)methyl)ethanamine is unique due to its specific structural features, such as the presence of the ethanamine group and the chlorine atom at the 6th position of the pyridine ring. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-2-10-5-7-3-4-8(9)11-6-7/h3-4,6,10H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDUMLMCDDLHCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456521 | |
Record name | N-[(6-Chloropyridin-3-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120739-77-7 | |
Record name | N-[(6-Chloropyridin-3-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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